μ-Opioid Receptor Potency: AP-238 Demonstrates 3-Fold Higher Potency Than 2-Methyl-AP-237 in β-Arrestin2 Recruitment Assays
AP-238 was identified as the most potent cinnamylpiperazine tested in a direct head-to-head β-arrestin2 recruitment assay at the μ-opioid receptor (MOR), with an EC50 of 248 nM and Emax of 91.3% (relative to hydromorphone) [1][2]. In comparison, 2-methyl-AP-237 exhibited a 3-fold lower potency with an EC50 of 749 nM, despite achieving higher efficacy (Emax = 125%) [2][3]. AP-237 (bucinnazine) and para-methyl-AP-237 were also tested and showed lower potency than AP-238, though quantitative EC50 values for these comparators were not fully reported in the accessible literature [3].
| Evidence Dimension | μ-opioid receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 248 nM |
| Comparator Or Baseline | 2-methyl-AP-237: EC50 = 749 nM |
| Quantified Difference | AP-238 is approximately 3-fold more potent than 2-methyl-AP-237 |
| Conditions | β-arrestin2 (βarr2) recruitment assay using MOR-expressing cells; efficacy expressed as Emax relative to hydromorphone |
Why This Matters
For researchers requiring a cinnamylpiperazine reference standard with the highest in vitro potency for structure-activity relationship (SAR) studies or assay calibration, AP-238 provides a distinct potency advantage over 2-methyl-AP-237 and other class members.
- [1] Fogarty MF, Vandeputte MM, Krotulski AJ, et al. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Arch Toxicol. 2022 Jun;96(6):1701-1710. doi: 10.1007/s00204-022-03257-7. Epub 2022 Mar 11. PMID: 35275255. View Source
- [2] Vandeputte MM, et al. In vitro pharmacological characterization of recent non-fentanyl synthetic opioids including 2-benzylbenzimidazole 'nitazene' opioids. Lisbon Addictions 2022. Presentation data: AP-238 EC50=248 nM/Emax=91.3%; 2-methyl-AP-237 EC50=749 nM/Emax=125%. View Source
- [3] Fogarty MF, et al. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids. CFSRE Toxicology Report. 2020 Nov. Available from: https://www.cfsre.org/images/monographs/AP-238_111120_CFSRE_Toxicology_Report.pdf View Source
